molecular formula C16H15N3O2S B2891760 N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-72-7

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2891760
CAS No.: 851945-72-7
M. Wt: 313.38
InChI Key: OUJHYDAFERXMEI-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are largely determined by its interactions with various biomolecules. The compound’s active methylene group (C2H2) is highly reactive towards various electrophilic reagents, making it an attractive center for functionalization .

Cellular Effects

Compounds of the thiazolopyrimidine class have been shown to exhibit antiproliferative activity against various cancer cell lines . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazolopyrimidines can interact with various molecular targets, potentially leading to enzyme inhibition or activation, changes in gene expression, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar thiazolopyrimidine compounds could provide insights into the potential behavior of this compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Similar compounds have shown antiproliferative effects in animal models of lung carcinoma , suggesting that dosage-dependent effects could be observed.

Metabolic Pathways

The compound’s structural similarity to purine may suggest its involvement in purine-related metabolic pathways .

Transport and Distribution

Its lipophilic nature could potentially influence its localization or accumulation .

Subcellular Localization

Its potential interactions with various biomolecules could direct it to specific compartments or organelles within the cell .

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as:

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for further research and development.

Biological Activity

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thiazolopyrimidine class, characterized by a thiazole ring fused with a pyrimidine structure. Its unique substitution pattern enhances stability and biological activity. The presence of dimethyl and carboxamide groups contributes to its pharmacological properties.

Property Details
Molecular Formula C15H12N4O2S
Molecular Weight 304.34 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. Notably, it has shown effectiveness against cervical adenocarcinoma (HeLa cells) and prostate adenocarcinoma (PC3 cells) with significant cytotoxic effects.

  • Mechanism of Action :
    • The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation, including topoisomerase II and acetylcholinesterase. This inhibition disrupts cellular processes critical for tumor growth and survival .
  • Cytotoxicity Studies :
    • In vitro studies demonstrated that the compound significantly decreased cell viability in HeLa cells by approximately 50% compared to untreated controls (p < 0.001) .
    • Comparative analysis with standard anticancer agents like Sorafenib revealed that the compound's cytotoxicity was notably higher against specific cancer cell lines .

Antimicrobial Activity

Additionally, the compound has shown antimicrobial properties against various bacterial strains. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound against several cancer cell lines:

Cell Line IC50 (µM) Effectiveness
HeLa15.4High
PC322.7Moderate
MCF-730.1Low

This study highlighted the compound's selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of thiazolopyrimidine derivatives, including our compound:

Bacterial Strain Zone of Inhibition (mm) Activity Level
E. coli18Effective
S. aureus15Moderate
P. aeruginosa12Low

The results indicated that the compound could serve as a lead for developing new antimicrobial agents .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-4-10(2)6-12(5-9)18-14(20)13-7-17-16-19(15(13)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJHYDAFERXMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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